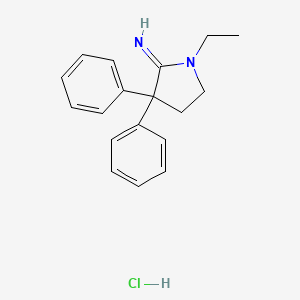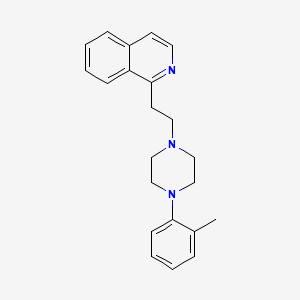
Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- is a complex organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structural isomers of quinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives typically involves several established methods:
Pomeranz-Fritsch Reaction: This method uses aromatic aldehydes and aminoacetals as starting materials, which undergo cyclization under acidic conditions to form isoquinolines.
Bischler-Napieralski Reaction: This involves the cyclization of β-phenylethylamines with acid chlorides to form dihydroisoquinolines, which are then dehydrogenated to yield isoquinolines.
Pictet-Spengler Reaction: This method involves the cyclization of β-arylethylamines with carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. Metal catalysts such as palladium or platinum are commonly used in hydrogenation and dehydrogenation steps. Additionally, environmentally friendly methods using water as a solvent and catalyst-free processes are being explored to reduce the environmental impact of these syntheses .
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products
Oxidation: Isoquinoline N-oxides
Reduction: Tetrahydroisoquinolines
Substitution: Halogenated, nitrated, or sulfonated isoquinoline derivatives
Wissenschaftliche Forschungsanwendungen
Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring allows for binding to specific sites, modulating the activity of these targets. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A structural isomer with similar aromatic properties but different reactivity and applications.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct biological activities.
Papaverine: A naturally occurring isoquinoline alkaloid with vasodilatory properties.
Uniqueness
Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine ring and the 2-methylphenyl group enhances its potential for pharmaceutical applications, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
126921-49-1 |
|---|---|
Molekularformel |
C22H25N3 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
1-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]isoquinoline |
InChI |
InChI=1S/C22H25N3/c1-18-6-2-5-9-22(18)25-16-14-24(15-17-25)13-11-21-20-8-4-3-7-19(20)10-12-23-21/h2-10,12H,11,13-17H2,1H3 |
InChI-Schlüssel |
JTQXKNXBXKRQFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCC3=NC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
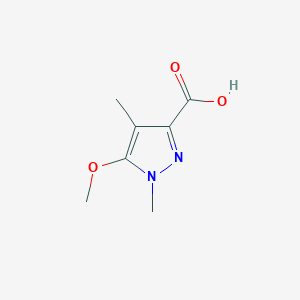
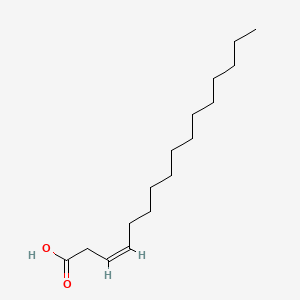
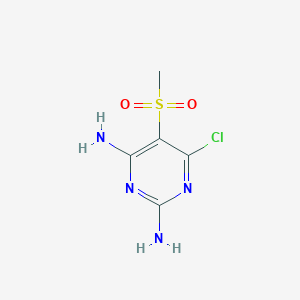
![7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine](/img/structure/B12918642.png)
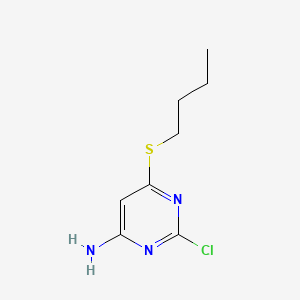
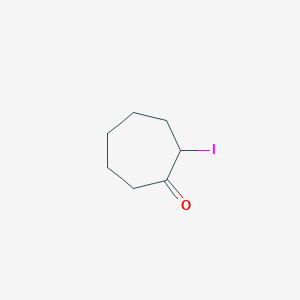
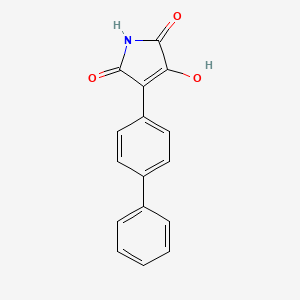
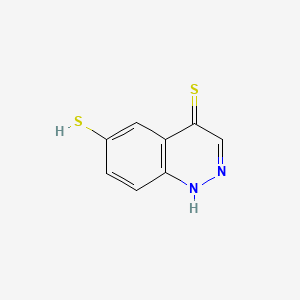
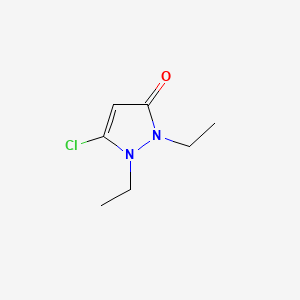
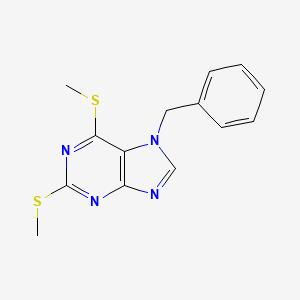
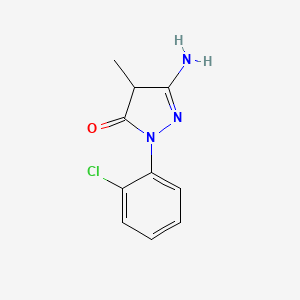
![4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B12918695.png)
